4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, characterized by its unique structure that includes a cyclopentyl group, a fluorophenyl substituent, and a thiol functional group. This compound is notable for its potential applications in medicinal chemistry and agricultural sciences due to its biological activities.
This compound is classified under triazole derivatives, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 263.34 g/mol. The specific identifiers for this compound include the InChI Key: IFVZFPSTDOVDCF-UHFFFAOYSA-N and the CAS number 721407-89-2 .
The synthesis of 4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves several key steps:
For example, one method involves refluxing a mixture of the appropriate thiosemicarbazide with an aryl halide in the presence of a base to facilitate the formation of the desired triazole derivative .
The molecular structure of 4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol features:
The canonical SMILES representation is C1CCC(C1)N2C(=NNC2=S)C3=CC=CC=C3F
, which provides insight into its connectivity .
4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can participate in various chemical reactions:
These reactions underscore its versatility as a building block in organic synthesis and potential applications in drug development .
The mechanism of action for 4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is primarily linked to its interaction with biological targets:
Research indicates that triazole derivatives often exhibit potent antifungal properties by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi .
The physical properties of 4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol include:
Chemical properties include:
The applications of 4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol span several fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0